![molecular formula C23H27N3O6 B12107540 Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

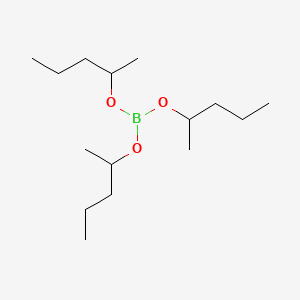

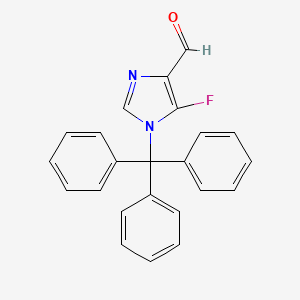

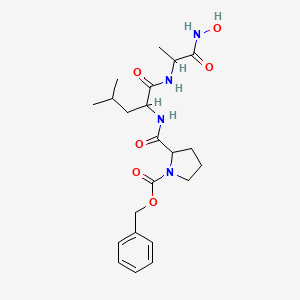

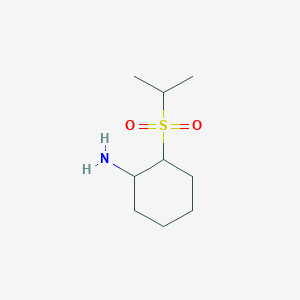

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbonyl, and ester groups. Its unique configuration makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoat beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet den Schutz von Aminogruppen, gefolgt von der Bildung von Peptidbindungen durch Kondensationsreaktionen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Schutzgruppen wie Carbobenzyloxy (Cbz) für die Aminogruppen und Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Peptidsynthesetechniken umfassen. Diese Methoden verwenden oft automatisierte Peptidsynthesizer, die die sich wiederholenden Schritte der Entschützung und Kupplung effizient bewältigen können. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des Endprodukts, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppen können oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Estergruppe kann hydrolysiert werden, um Carbonsäuren zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Saure oder basische Hydrolyse mit Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Hauptprodukte

Oxidation: Nitroderivate.

Reduktion: Alkoholderivate.

Substitution: Carbonsäuren.

Wissenschaftliche Forschungsanwendungen

Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle Rolle bei der Enzyminhibition und Protein-Wechselwirkungen untersucht.

Medizin: Wird wegen seiner bioaktiven Eigenschaften als potenzieller Wirkstoffkandidat untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen funktionellen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Beispielsweise kann sie die Enzymaktivität durch Bindung an das aktive Zentrum hemmen und so den Zugang des Substrats verhindern. Die beteiligten Wege umfassen oft Signaltransduktionsmechanismen, die zelluläre Prozesse regulieren .

Wirkmechanismus

The mechanism of action of Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoat

- Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoat

Einzigartigkeit

Methyl-2-[[5-Amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoat ist aufgrund seiner spezifischen funktionellen Gruppen und seiner strukturellen Konfiguration einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, stabile Peptidbindungen zu bilden und mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung in Forschung und industriellen Anwendungen .

Eigenschaften

Molekularformel |

C23H27N3O6 |

|---|---|

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C23H27N3O6/c1-31-22(29)19(14-16-8-4-2-5-9-16)25-21(28)18(12-13-20(24)27)26-23(30)32-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H2,24,27)(H,25,28)(H,26,30) |

InChI-Schlüssel |

HTLKOQZDTOXSFM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)

![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)